- A short and efficient total synthesis of the cytotoxic (+)-goniodiol and (+)-9-deoxygoniopypyrone, Tetrahedron Letters, 1998, 39(40), 7299-7300

Cas no 96422-52-5 (Goniodiol)

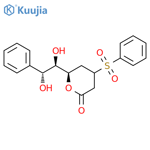

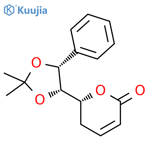

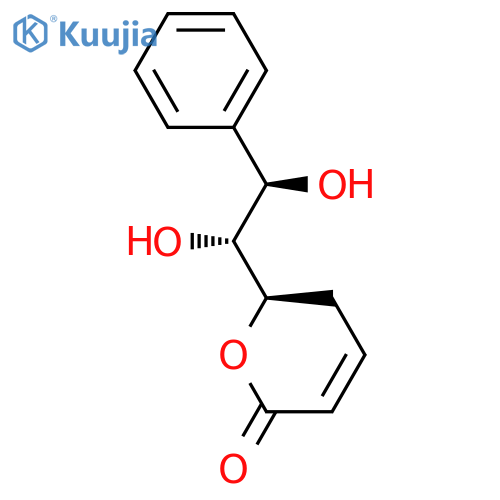

Goniodiol structure

Nome del prodotto:Goniodiol

Goniodiol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Goniodiol

- (+)-Goniodiol

- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one

- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one (ACI)

- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-, [6R-[6R*(1R*,2R*)]]- (ZCI)

- CHEMBL490371

- SCHEMBL2329557

- (R)-6-((1R,2R)-1,2-Dihydroxy-2-phenylethyl)-5,6-dihydro-2H-pyran-2-one

- (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one

- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-

- DTXSID70242253

- CS-0024530

- 96422-52-5

- AKOS032948955

- FS-8637

- HY-N3964

- (6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5,6-DIHYDROPYRAN-2-ONE

- DA-73844

- (2R)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one

- DTXCID70164744

- [ "" ]

-

- Inchi: 1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1

- Chiave InChI: RTNQVKQMVIXUPZ-RTXFEEFZSA-N

- Sorrisi: [C@@H]([C@H]1CC=CC(=O)O1)(O)[C@@H](C1C=CC=CC=1)O

Proprietà calcolate

- Massa esatta: 234.089

- Massa monoisotopica: 234.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 17

- Conta legami ruotabili: 3

- Complessità: 294

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 3

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 66.8A^2

- XLogP3: 1

Proprietà sperimentali

- Colore/forma: Oil

- Densità: 1.3±0.1 g/cm3

- Punto di ebollizione: 488.2±40.0 °C at 760 mmHg

- Punto di infiammabilità: 192.1±20.8 °C

- Indice di rifrazione: 1.597

- PSA: 66.76000

- LogP: 0.95260

- Pressione di vapore: 0.0±1.3 mmHg at 25°C

Goniodiol Informazioni sulla sicurezza

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃

Goniodiol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mg |

Goniodiol |

96422-52-5 | 1mg |

¥2355.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4159-5mg |

Goniodiol |

96422-52-5 | 5mg |

¥ 3230 | 2024-07-20 | ||

| TargetMol Chemicals | TN4159-1 ml * 10 mm |

Goniodiol |

96422-52-5 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G95360-5mg |

Goniodiol |

96422-52-5 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-07 | |

| TargetMol Chemicals | TN4159-5 mg |

Goniodiol |

96422-52-5 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mL * 10 mM (in DMSO) |

Goniodiol |

96422-52-5 | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-07 | ||

| A2B Chem LLC | AX16081-5mg |

2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)- |

96422-52-5 | 98.0% | 5mg |

$577.00 | 2024-07-18 |

Goniodiol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; overnight, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- An efficient total synthesis of (+)-goniodiol, Synthesis, 2011, (5), 821-825

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene

Riferimento

- A short and general approach to the synthesis of styryllactones: (+)-Goniodiol, its acetates and β-trifluoromethyl derivative, (+)-7-epi-Goniodiol and (+)-9-deoxygoniopypyrone, Synlett, 2002, (8), 1265-1268

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 2 h, rt

Riferimento

- Stereoselective total synthesis of leiocarpin C and (+)-goniodiol, Synthesis, 2010, (17), 3004-3012

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Water , (6R)-5,6-Dihydro-6-[(2S,3S)-3-phenyl-2-oxiranyl]-2H-pyran-2-one ; 24 h, 60 °C

Riferimento

- Biosynthesis-Inspired Total Synthesis of Bioactive Styryllactones (+)-Goniodiol, (6S,7S,8S)-Goniodiol, (-)-Parvistone D, and (+)-Parvistone E, Journal of Natural Products, 2016, 79(8), 2060-2065

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- A highly enantioselective total synthesis of (+)-goniodiol, Organic & Biomolecular Chemistry, 2006, 4(9), 1698-1706

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C

Riferimento

- A concise enantioselective synthesis of (+)-goniodiol and (+)-8-methoxygoniodiol via Co-catalyzed HKR of anti-(2SR,3RS)-3-methoxy-3-phenyl-1,2-epoxypropane, Tetrahedron Letters, 2011, 52(3), 438-440

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 1 h, rt

Riferimento

- A concise synthesis of (+)-goniodiol using a catalytic hetero Diels-Alder/allylboration sequence, Synlett, 2005, (9), 1462-1464

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Acetic acid , Water

Riferimento

- A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthalene, Journal of the Chemical Society, 2002, (14), 1622-1624

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 5 h, rt

Riferimento

- Facile stereoselective syntheses of goniodiol, 8-epi-goniodiol and 9-deoxygoniopypyrone, Tetrahedron Letters, 2007, 48(27), 4679-4682

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Riferimento

- Stereoselective Syntheses of (+)-Goniodiol, (-)-8-Epigoniodiol, and (+)-9-Deoxygoniopypyrone via Alkoxyallylboration and Ring-Closing Metathesis, Journal of Organic Chemistry, 2002, 67(21), 7547-7550

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Water ; 0.5 h, 80 °C; 80 °C → 0 °C

1.2 Solvents: Water ; pH 7

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Water ; pH 7

1.3 Reagents: Sodium chloride Solvents: Water

Riferimento

- A total synthesis of the styryllactone (+)-goniodiol from naphthalene, Australian Journal of Chemistry, 2003, 56(6), 585-595

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt

Riferimento

- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol, Tetrahedron Letters, 2008, 49(48), 6765-6767

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Water

Riferimento

- A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangement, Journal of the Chemical Society, 1998, (19), 3125-3126

Goniodiol Raw materials

- 2H-Pyran-2-one, 5,6-dihydro-6-[(2R,3R)-3-phenyloxiranyl]-, (6R)-

- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-1-(methoxymethoxy)-2-phenylethyl]-2H-pyran-2-one

- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-2-phenyl-1-(phenylmethoxy)ethyl]-2H-pyran-2-one

- Methyl (2Z)-4-[(4R,5S)-5-[(R)-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate

- 2H-Pyran-2-one,6-[(4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]-5,6-dihydro-, (6R)-

- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]tetrahydro-4-(phenylsulfonyl)-, (6R)-

- Methyl (2Z)-4-[(4R,5S)-5-[(R)-(methoxymethoxy)phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate

- Methyl (2Z,5R,6S,7R)-5,6,7-trihydroxy-7-phenyl-2-heptenoate

- (+)-8-Methoxygoniodiol

Goniodiol Preparation Products

Goniodiol Letteratura correlata

-

1. A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangementDarren J. Dixon,Steven V. Ley,Edward W. Tate J. Chem. Soc. Perkin Trans. 1 1998 3125

-

2. A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthaleneMartin G. Banwell,Mark J. Coster,Ochitha P. Karunaratne,Jason A. Smith J. Chem. Soc. Perkin Trans. 1 2002 1622

-

Subhash P. Chavan,Harshali S. Khatod,Tamal Das,Kumar Vanka RSC Adv. 2016 6 50721

-

4. Goniodiol and 9-deoxygoniopypyrone: syntheses and absolute configurationsMasayoshi Tsubuki,Kazuo Kanai,Toshio Honda J. Chem. Soc. Chem. Commun. 1992 1640

-

5. Total synthesis of the natural goniodiol-8-monoacetate from cinnamyl alcoholZhi-Cai Yang,Wei-Shan Zhou J. Chem. Soc. Chem. Commun. 1995 743

96422-52-5 (Goniodiol) Prodotti correlati

- 96405-62-8(Goniotriol)

- 136778-40-0(Goniodiol diacetate)

- 96422-53-6(2H-Pyran-2-one,6-[(1R,2R)-1-(acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-, (6R)-)

- 144429-71-0(2H-Pyran-2-one, 6-[2-(acetyloxy)-1-hydroxy-2-phenylethyl]-5,6-dihydro-,[6R*(1S*,2R*)]-)

- 2228123-28-0(2-amino-2-{1-4-(propan-2-yl)phenylcyclopropyl}acetic acid)

- 2549043-93-6(3-{5H,6H,7H-cyclopentacpyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine)

- 58329-72-9(Guanosine, cyclic3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt (9CI))

- 2193367-21-2(1-(6-Ethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-propen-1-one)

- 932301-96-7(methyl 4-(3-methoxyphenyl)methoxy-2-{(2-methylphenyl)methylsulfanyl}quinoline-3-carboxylate)

- 1805446-48-3(2-(Difluoromethyl)-4-fluoro-3-(trifluoromethyl)pyridine-6-acetic acid)

Fornitori consigliati

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti